molecular formula C8H5BrO2 B1653096 5-Bromobenzofuran-6-ol CAS No. 173290-19-2

5-Bromobenzofuran-6-ol

Cat. No.: B1653096
CAS No.: 173290-19-2
M. Wt: 213.03
InChI Key: SLXDGNZACCLQGK-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-6-ol is an organic compound with the molecular formula C8H5BrO. It is a brominated derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromobenzofuran-6-ol can be synthesized through several synthetic routes. One common method involves the bromination of benzofuran-6-ol using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3). The reaction typically takes place under controlled temperature conditions to ensure the selective bromination at the 5-position of the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzofuran-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound to its corresponding carboxylic acid derivative.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium methoxide (NaOCH3), to replace the bromine atom with other functional groups.

Major Products Formed:

  • Oxidation: 5-Bromobenzofuran-6-carboxylic acid

  • Reduction: 5-Bromobenzofuran-6-methanol

  • Substitution: 5-Methoxybenzofuran-6-ol

Scientific Research Applications

5-Bromobenzofuran-6-ol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a probe in biochemical assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Bromobenzofuran-6-ol is similar to other brominated benzofurans, such as 2-Bromobenzofuran and 3-Bromobenzofuran. its unique substitution pattern at the 5-position and the presence of the hydroxyl group at the 6-position distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Bromobenzofuran

  • 3-Bromobenzofuran

  • 2-Bromobenzothiophene

  • 6-Bromobenzothiophene

Properties

IUPAC Name

5-bromo-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXDGNZACCLQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314145
Record name 5-Bromo-6-benzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173290-19-2
Record name 5-Bromo-6-benzofuranol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173290-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-benzofuranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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